Cas no 78-36-4 (Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester)

Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester 化学的及び物理的性質
名前と識別子
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- Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
- Linalyl butyrate
- 3,7-dimethylocta-1,6-dien-3-yl butanoate
- Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester
- Butyric acid, 1,5-dimethyl-1-vinyl-4-hexenyl ester
- Butyric acid, linalyl ester
- Linalyl butanoate
- Butanoicacid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester (9CI)
- Butyric acid linalyl ester(6CI)
- Butyric acid, 1,5-dimethyl-1-vinyl-4-hexenyl ester (7CI,8CI)
- 1,6-Octadien-3-ol, 3,7-dimethyl-, butyrate (8CI)
- 3,7-Dimethyl-1,6-octadien-3-ol butyrate
- 3,7-Dimethyl-1,6-octadien-3-ylbutyrate
- Linalool butyrate
- NSC 46144
- Butyric Acid Linalyl Ester
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- MDL: MFCD00048716
- インチ: 1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3
- InChIKey: FHLGUOHLUFIAAA-UHFFFAOYSA-N
- ほほえんだ: CCCC(=O)OC(C)(C=C)CCC=C(C)C
計算された属性
- せいみつぶんしりょう: 224.17772
- どういたいしつりょう: 224.178
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26.3A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 0.891±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 82°C/0.2mmHg(lit.)
- フラッシュポイント: 76.4±17.1 ºC,
- 屈折率: 1.4482-1.4484 (589.3 nm 25 ºC)
- ようかいど: ほとんど溶けない(0.087 g/l)(25ºC)、
- PSA: 26.3
- LogP: 4.02080
- FEMA: 2639 | LINALYL BUTYRATE
- じょうきあつ: 0.0±0.5 mmHg at 25°C
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:2
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043498-250g |
3,7-Dimethylocta-1,6-dien-3-yl butyrate |
78-36-4 | 95% | 250g |
¥1219.00 | 2024-04-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L63990-25g |
3,7-Dimethylocta-1,6-dien-3-yl butyrate |
78-36-4 | 25g |
¥156.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L63990-100g |
3,7-Dimethylocta-1,6-dien-3-yl butyrate |
78-36-4 | 100g |
¥496.0 | 2021-09-09 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0275-25ML |
Linalyl Butyrate |
78-36-4 | >97.0%(GC) | 25ml |
¥310.00 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L136469-250g |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | ≥95% | 250g |
¥826.90 | 2023-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W263907-SAMPLE-K |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | ≥95%, FG | 587.6 | 2021-05-17 | ||
A2B Chem LLC | AB75136-5g |
3,7-Dimethylocta-1,6-dien-3-yl butyrate |
78-36-4 | 99% | 5g |
$18.00 | 2024-04-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W263907-250G-250g |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | 250g |
¥753.2 | 2023-11-12 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W263907-4KG-4kg |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |
78-36-4 | 4kg |
¥7026.71 | 2023-11-12 | ||
Ambeed | A367372-25g |
3,7-Dimethylocta-1,6-dien-3-yl butyrate |
78-36-4 | 97+% | 25g |
$25.0 | 2024-08-02 |
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester 関連文献
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Changgook Lee,Younghoon Lee,Jae-Gon Lee,Alan J. Buglass Anal. Methods 2015 7 6504
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E. W. Godly,A. E. Mortlock Analyst 1973 98 493
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Zhengdan Zhu,Guimin Wang,Zhijian Xu,Zhaoqiang Chen,Jinan Wang,Jiye Shi,Weiliang Zhu Phys. Chem. Chem. Phys. 2019 21 15106
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6. 327. Catalytic power of pyridine and related Br?nsted bases in the iodination of ketones and nitromethaneJ. A. Feather,V. Gold J. Chem. Soc. 1965 1752
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7. N-Heterocyclic carbene and cyclic (alkyl)(amino)carbene complexes of vanadium(iii) and vanadium(v)Günther Horrer,Ivo Krummenacher,Sophie Mann,Holger Braunschweig,Udo Radius Dalton Trans. 2022 51 11054
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8. Biosynthetic studies on citreohybridones, metabolites of a hybrid strain KO 0031 derived from Penicillium citreo-viride B. IFO 6200 and 4692Seiji Kosemura,Hiroshi Miyata,Shosuke Yamamura,Kumyul Albone,Thomas J. Simpson J. Chem. Soc. Perkin Trans. 1 1994 135
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl esterに関する追加情報
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester (CAS No. 78-36-4): A Comprehensive Review
Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester, identified by its CAS number 78-36-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester, derived from butanoic acid and a complex unsaturated hydrocarbon backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.
The molecular structure of Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester consists of a butanoic acid moiety linked to a 1-vinyl-1,5-dimethylcyclohexene backbone. This configuration imparts a high degree of reactivity, particularly at the double bond positions and the ester functional group. The presence of both ethyl and methyl substituents on the cyclohexene ring enhances its versatility in chemical transformations.
In recent years, the compound has garnered attention due to its potential applications in the synthesis of fine chemicals and pharmaceuticals. The unsaturated hydrocarbon part of its structure allows for various functionalization strategies, including hydrogenation, oxidation, and polymerization reactions. These properties make it an attractive building block for the development of novel materials and bioactive molecules.
One of the most compelling aspects of Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester is its role in the synthesis of complex natural products. Researchers have leveraged its reactivity to develop efficient routes for constructing intricate molecular architectures found in terpenoids and other bioactive compounds. The compound's ability to undergo regioselective reactions has been particularly useful in these synthetic endeavors.
The pharmaceutical industry has also shown interest in this compound due to its potential as a precursor for drug candidates. Studies have demonstrated that derivatives of Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester can be incorporated into molecules with pharmacological activity. For instance, modifications at the ester group have been explored for their effects on metabolic stability and bioavailability. Additionally, the unsaturated core structure has been investigated for its potential role in modulating biological pathways.
Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with other molecules. These computational approaches have been instrumental in predicting reaction outcomes and optimizing synthetic protocols.
The industrial production of Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester has also seen significant improvements. Modern catalytic systems have enabled more efficient and sustainable synthesis methods. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce new functional groups with high selectivity. These advancements have not only improved yield but also reduced waste generation.
In conclusion, Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester represents a fascinating compound with diverse applications in chemistry and pharmaceuticals. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers exploring new drug candidates. As our understanding of its properties continues to grow, so too will its importance in various scientific fields.
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